molecular formula C19H14ClN3O2S B2578900 N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide CAS No. 1799190-89-8

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide

Cat. No.: B2578900
CAS No.: 1799190-89-8
M. Wt: 383.85
InChI Key: WJLTYARMWSMABD-UHFFFAOYSA-N
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Description

The compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

1. Enamine Chemistry and Alkylation Reactions A study by Rasmussen, Shabana, and Lawesson (1981) discusses the preparation and alkylation of cyclic and non-cyclic enamino-thiones, including compounds related to the chemical structure . These compounds demonstrate interesting chemical reactions, particularly in the field of enamine chemistry (Rasmussen, Shabana, & Lawesson, 1981).

2. Enantioselective Synthesis in Organic Chemistry Calvez, Chiaroni, and Langlois (1998) have conducted research on the enantioselective synthesis of piperidines, utilizing derivatives that share similarities with the compound . This study highlights the significance of such compounds in developing enantioselective synthetic methods (Calvez, Chiaroni, & Langlois, 1998).

3. Study of Pyrazolo[3,4-b]pyridines Research by Quiroga et al. (1999) explores the chemistry of pyrazolo[3,4-b]pyridines, which are structurally related to the compound of interest. This study contributes to the understanding of the chemical behavior and potential applications of such compounds (Quiroga et al., 1999).

4. Anticonvulsant Enaminones and Hydrogen Bonding Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, which are chemically similar to the compound in focus. Their research provides insight into the molecular interactions and hydrogen bonding in these compounds (Kubicki, Bassyouni, & Codding, 2000).

5. Synthesis of Trichloromethyl-Substituted Derivatives A study by Unger et al. (2018) on the preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives offers insights into the synthetic versatility and potential applications of compounds structurally related to the one (Unger et al., 2018).

6. Heterocyclic Synthesis Involving Pyridine-2(1H)-thione Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis and antimicrobial activity of derivatives involving Pyridine-2(1H)-thione, a compound related to the one . This research highlights the potential of these compounds in medicinal chemistry and heterocyclic synthesis (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-thieno[3,2-b]pyridin-6-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-11-5-16(17(25-2)8-14(11)20)23-19(24)13(9-21)6-12-7-18-15(22-10-12)3-4-26-18/h3-8,10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLTYARMWSMABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC3=C(C=CS3)N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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